N,N-dimethyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine
Description
N,N-dimethyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound featuring a triazolopyrimidine core
Properties
Molecular Formula |
C16H21N9 |
|---|---|
Molecular Weight |
339.40 g/mol |
IUPAC Name |
N,N-dimethyl-4-[4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C16H21N9/c1-12-10-14(25-16(20-12)18-11-19-25)24-8-6-23(7-9-24)13-4-5-17-15(21-13)22(2)3/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
HAZMESLQKVVUBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCN(CC3)C4=NC(=NC=C4)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the formation of the triazolopyrimidine core through a microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides . This reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-assisted synthesis method, incorporating molecular sieves and dry toluene to enhance yield and reduce reaction time . The use of eco-friendly and additive-free conditions is emphasized to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the triazolopyrimidine core can be modified with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
N,N-dimethyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in binding studies with various enzymes and receptors.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The triazolopyrimidine core allows it to bind effectively, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of cell proliferation in cancer cells and antiviral activity .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: Shares the triazolopyrimidine core but differs in functional groups.
1,2,4-Triazolo[1,5-a]pyridines: Similar structure but with different substituents and biological activities.
Uniqueness
N,N-dimethyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
